

Tetromycin B (CAS No. 180027-84-3): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tetromycin B

Cat. No.: B15564292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetromycin B**, a polyketide metabolite with significant biological activity. This document consolidates the available physicochemical data, details its known biological effects with a focus on its mechanism of action, and provides detailed experimental protocols for its isolation and characterization.

Core Properties of Tetromycin B

Tetromycin B is a structurally complex natural product isolated from the marine actinomycete *Streptomyces axinellae*. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	180027-84-3	--INVALID-LINK--
Molecular Formula	C ₃₄ H ₄₆ O ₅	--INVALID-LINK--
Formula Weight	534.7 g/mol	--INVALID-LINK--
Purity	≥99%	--INVALID-LINK--
Formulation	A solid	--INVALID-LINK--
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol	--INVALID-LINK--

Biological Activity and Mechanism of Action

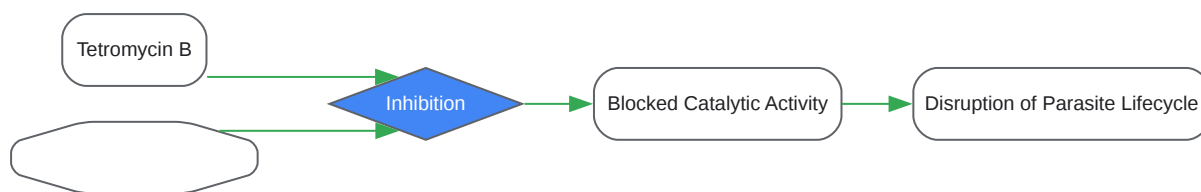
Tetromycin B has demonstrated potent inhibitory activity against a range of cysteine proteases and exhibits antiparasitic and cytotoxic effects.

Cysteine Protease Inhibition

Tetromycin B acts as a cysteine protease inhibitor.^[1] The inhibitory constants (K_i) against various proteases are detailed in the table below.

Target Protease	K_i (μM)	Reference
Rhodesain	0.62	[1]
Falcipain-2	1.42	[1]
Cathepsin L	32.5	[1]
Cathepsin B	1.59	[1]

The mechanism of action involves the interaction of **Tetromycin B** with the active site of these proteases, thereby blocking their catalytic activity. This inhibition of parasitic proteases like rhodesain and falcipain-2 is a promising avenue for the development of novel antiparasitic agents.



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Mechanism of Cysteine Protease Inhibition by **Tetromycin B**

Antiparasitic and Cytotoxic Activity

Tetromycin B has been shown to inhibit the growth of the parasite *Trypanosoma brucei* in vitro. It also exhibits cytotoxicity against mammalian cell lines. The half-maximal inhibitory

concentrations (IC50) are summarized below.

Cell Line / Organism	IC50 (μM)	Reference
Trypanosoma brucei	30.87	[1]
HEK293T (kidney cells)	71.77	[1]
J774.1 (macrophages)	20.2	[1]

Synthesis and Biosynthesis

Total Synthesis: To date, a total synthesis of **Tetromycin B** has not been reported in the peer-reviewed scientific literature. The structural complexity of the molecule presents a significant synthetic challenge.

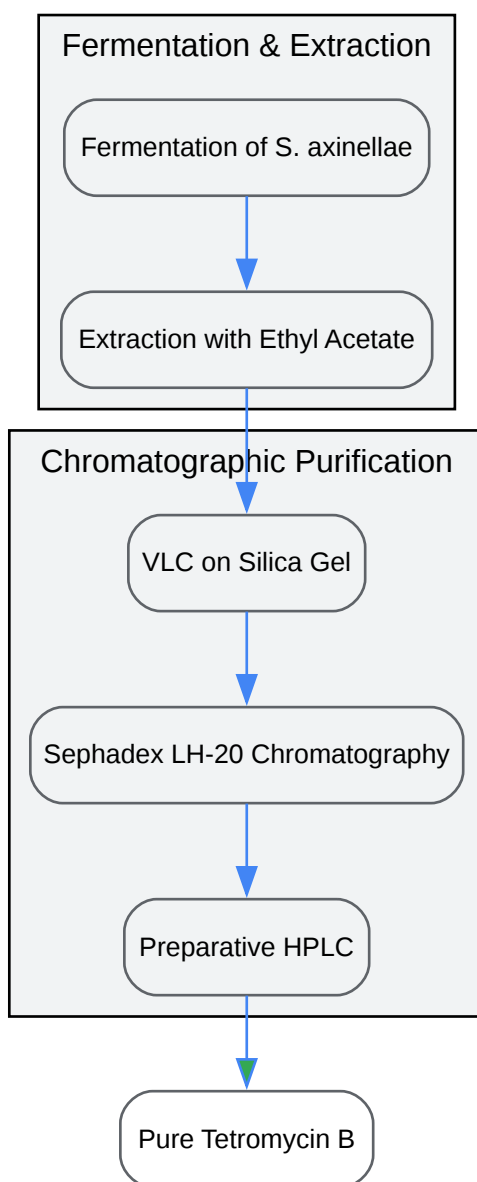
Biosynthesis: **Tetromycin B** is a natural product isolated from *Streptomyces axinellae*. While the general pathways for polyketide biosynthesis in *Streptomyces* are well-studied, the specific biosynthetic gene cluster and enzymatic pathway for **Tetromycin B** have not been fully elucidated.

Experimental Protocols

The following protocols are based on the methods described by Pimentel-Elardo et al. in *Marine Drugs* (2011).

Isolation and Purification of Tetromycin B from *Streptomyces axinellae***

This workflow outlines the key steps for obtaining pure **Tetromycin B** from bacterial culture.



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Workflow for the Isolation and Purification of **Tetromycin B**

Protocol:

- **Fermentation:** *Streptomyces axinellae* (strain Pol001T) is cultured in a suitable liquid medium (e.g., Gauze's medium No. 1) at 28 °C for 7-10 days with shaking.
- **Extraction:** The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure to yield a crude

extract.

- VLC Chromatography: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to afford several fractions.
- Sephadex LH-20 Chromatography: Fractions containing **Tetromycin B** are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
- Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Cysteine Protease Inhibition Assay

Protocol:

- Enzyme and Substrate Preparation: Recombinant cysteine proteases (rhodesain, falcipain-2, cathepsin L, cathepsin B) and a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) are prepared in an appropriate assay buffer.
- Inhibitor Preparation: A stock solution of **Tetromycin B** is prepared in DMSO and serially diluted to the desired concentrations.
- Assay Procedure: The enzyme is pre-incubated with varying concentrations of **Tetromycin B** in the assay buffer in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.
- Data Acquisition: The fluorescence intensity is measured over time using a microplate reader.
- Data Analysis: The initial reaction rates are determined, and the K_i values are calculated by fitting the data to the appropriate enzyme inhibition model.

In Vitro Antiparasitic Assay (*Trypanosoma brucei*)

Protocol:

- **Parasite Culture:** *Trypanosoma brucei* bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37 °C in a 5% CO₂ atmosphere.
- **Compound Preparation:** **Tetromycin B** is dissolved in DMSO and serially diluted in the culture medium.
- **Assay Setup:** Parasites are seeded into 96-well plates, and various concentrations of **Tetromycin B** are added.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Viability Assessment:** Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). The fluorescence is measured to determine the percentage of viable parasites.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is a lack of specific studies in the peer-reviewed literature detailing the downstream signaling pathways modulated by **Tetromycin B**. Its biological effects are primarily attributed to the direct inhibition of cysteine proteases. Further research is required to elucidate any potential effects on cellular signaling cascades.

Conclusion

Tetromycin B is a potent natural product with significant potential as a lead compound for the development of new antiparasitic drugs, particularly through its inhibitory action on essential cysteine proteases. While its isolation and primary biological activities have been characterized, further research is needed to establish a total synthesis route and to explore its broader effects on cellular signaling pathways. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising molecule.

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References

- 1. researchgate.net [researchgate.net]
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